

An In-depth Technical Guide to the Early Clinical Trial Data of Moxalactam

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Compound of Interest

Compound Name: Moxalactam

Cat. No.: B10761218

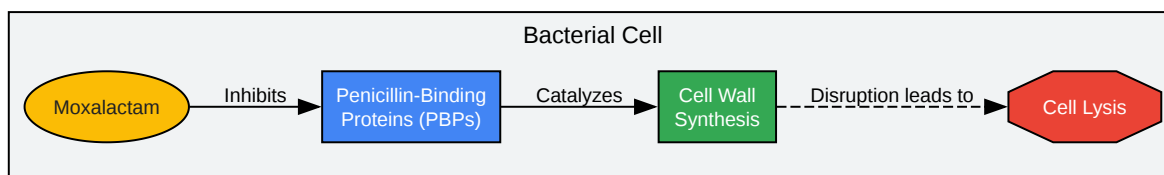
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial data for **Moxalactam** (also known as Latamoxef), a synthetic oxa- β -lactam antibiotic. The document focuses on quantitative efficacy and safety data, detailed experimental protocols from foundational studies, and the core mechanism of action.

Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] [2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of the peptidoglycan layer in the final stages of cell wall assembly.[1] This disruption leads to a weakened and unstable cell wall, causing the bacterial cell to undergo lysis and death.[1] **Moxalactam** demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria and is noted for its stability against many β -lactamases.[3][4]



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Caption: Mechanism of action of **Moxalactam**.

Clinical Efficacy

Early clinical trials of **Moxalactam** investigated its efficacy across a range of bacterial infections. The data presented below is a summary from a large-scale study in the United States involving 3,558 adult and pediatric patients, of whom 2,234 were evaluable for efficacy based on satisfactory bacteriologic response.[5][6]

Infection Type	Satisfactory Response Rate (%)
Bacteremic Infections	94%
Lower Respiratory Tract Infections	92%
Skin and Skin-Structure Infections	92%
Intraabdominal Infections	91%
Obstetric and Gynecologic Infections	91%
Bone and Joint Infections	90%
Urinary Tract Infections	80%

Overall Efficacy Rate: 89%[5][6]

In another study of 50 patients with various infectious disorders, 48 (96%) were cured based on clinical criteria, and 45 (90%) were cured based on bacteriological criteria.[7][8] For complicated urinary tract infections, a study involving 276 patients reported a satisfactory clinical response in 71% of cases.[9]

Pharmacokinetic Properties

The pharmacokinetic profile of **Moxalactam** was established in early studies involving healthy volunteers and patients with varying degrees of renal function.

Pharmacokinetics in Subjects with Normal Renal Function

The following table summarizes pharmacokinetic data from a study in subjects with normal renal function receiving intravenous (IV) and intramuscular (IM) doses.[\[10\]](#)

Parameter	IV Bolus (7.5 & 15 mg/kg) / IV Infusion (30 mg/kg)	IM (15 mg/kg)
$t_{1/2 \alpha}$ (h)	0.12 - 0.20	-
$t_{1/2 \beta}$ (h)	1.98 - 2.05	2.22 ± 0.16
Vc (liters/1.73 m ²)	3.81 - 7.04	-
Vdss (liters/1.73 m ²)	9.12 - 13.36	-
% of Body Weight	13.7 - 20.2	-
Peak Serum Level (µg/mL)	-	48.28 ± 11.81
Time to Peak (h)	-	0.95 ± 0.37
Renal Clearance (mL/min/1.73 m ²)	-	87.5 ± 9.4
24h Urinary Recovery (%)	82.0 - 97.7	96.9 ± 12.7

$t_{1/2 \alpha}$: Distribution half-life, $t_{1/2 \beta}$: Elimination half-life, Vc: Central distribution volume, Vdss: Apparent volume of distribution at steady state.

A separate study in 86 normal adult male volunteers reported a mean plasma half-life of 1.85 ± 0.24 hours for intravenous doses and 2.24 ± 0.44 hours for intramuscular doses.[\[11\]](#)

Pharmacokinetics in Special Populations

Patients with Renal Impairment: The elimination half-life ($t_{1/2 \beta}$) of **Moxalactam** increases with the severity of renal failure.[\[10\]](#)

Creatinine Clearance (Ccr)	t½ β (h)
30 - 60 mL/min/1.73 m²	4.83
10 - 30 mL/min/1.73 m²	8.42
< 10 mL/min/1.73 m² (Hemodialysis patients)	18.95
During 4-6h Hemodialysis	3.65

During a 4- to 6-hour hemodialysis session, 51% of the drug was removed.[10] In anephric patients not undergoing dialysis, the elimination half-life was approximately 18.0 hours.[12]

Cancer Patients: Pharmacological studies in 37 cancer patients showed a mean peak serum concentration of 12.4 µg/mL after a 500 mg intramuscular administration, with a terminal-phase half-life of 3.9 hours.[13] Intravenous administration of 500 mg resulted in a mean serum concentration of 42.0 µg/mL at 15 minutes, decreasing to 3.3 µg/mL at 6 hours.[13]

Adverse Reactions

Early clinical trials identified a range of adverse effects associated with **Moxalactam** therapy. The following table summarizes the incidence of adverse reactions from a study of 3,558 patients.[5][6]

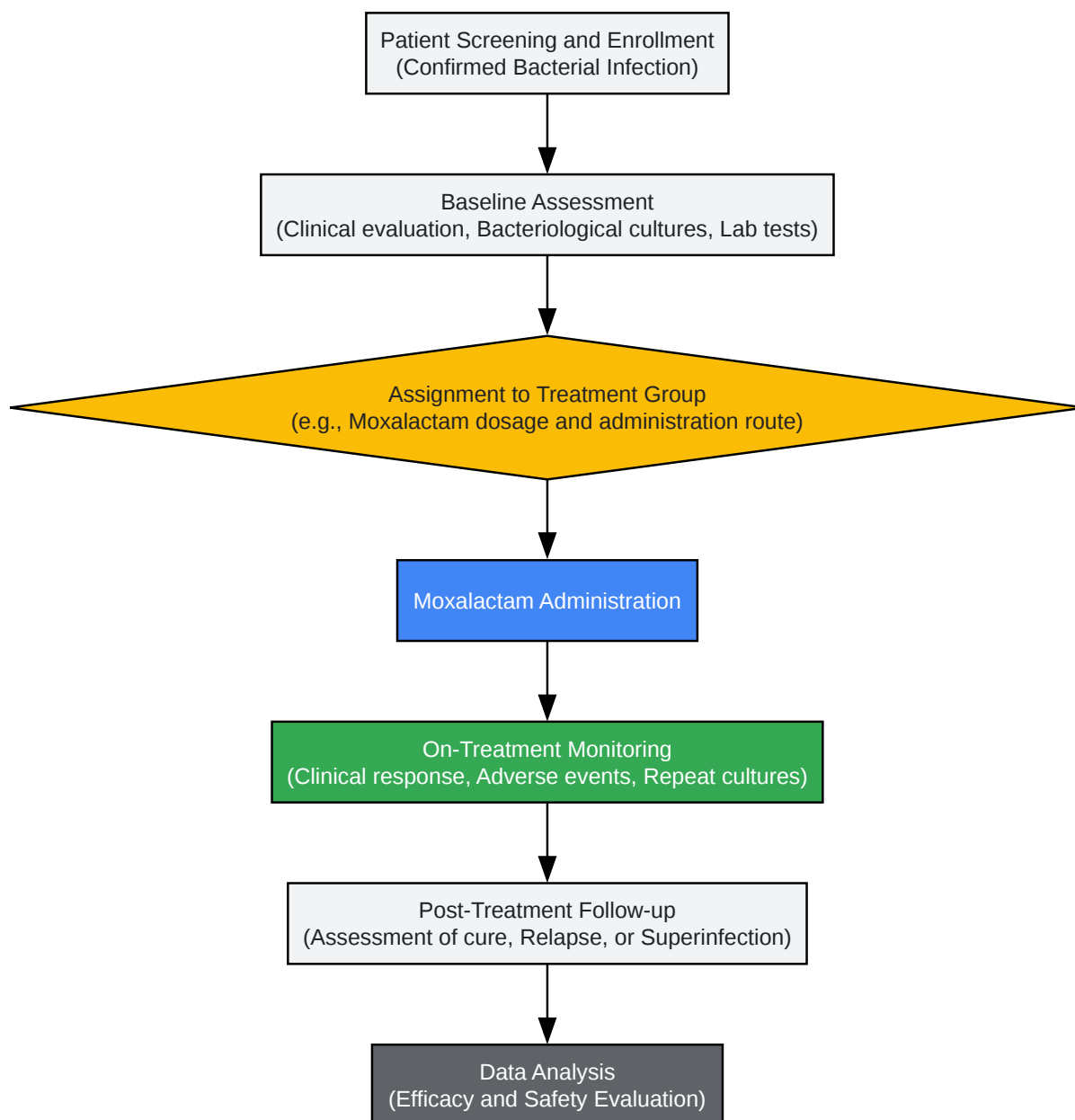
Adverse Reaction	Incidence (%)
Hypersensitivity	2.9%
Gastrointestinal Effects	2.1%
Hypoprothrombinemia	0.7% (25 patients)
Clinically Apparent Bleeding	0.08% (3 patients)
Alcohol Intolerance	0.11% (4 patients)

No renal or hepatic toxicity was directly attributed to **Moxalactam** therapy in this large-scale study.[5][6] Another study of 100 infections reported side effects, primarily mild diarrhea, in 8.8% of patients.[14]

Experimental Protocols

Detailed experimental protocols from the early clinical trials are not always exhaustively reported in single publications. However, by synthesizing information across multiple studies, the following general methodologies can be described.

General Clinical Trial Workflow



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Caption: Generalized workflow of early **Moxalactam** clinical trials.

Patient Population:

- Patients with clinically significant infections confirmed by the isolation of etiological bacteria. [\[7\]](#)[\[8\]](#)
- Infections included lower respiratory tract, urinary tract, intra-abdominal, skin and skin-structure, bone and joint, and bacteremia.[\[15\]](#)
- Exclusion criteria often included known hypersensitivity to β -lactam antibiotics.

Dosage and Administration:

- **Moxalactam** was administered intravenously (IV) or intramuscularly (IM).[\[4\]](#)[\[15\]](#)
- Dosages varied depending on the severity of the infection, typically ranging from 1 to 12 grams per day in divided doses.[\[16\]](#)
- For complicated urinary tract infections, daily doses of 0.5-2 g were administered for five days.[\[9\]](#)

Efficacy Assessment:

- Effectiveness was primarily defined by a satisfactory bacteriologic response, meaning the eradication of the initial pathogen.[\[5\]](#)[\[6\]](#)
- Clinical response was also evaluated, with outcomes categorized as cure, improvement, or failure.[\[14\]](#)
- Bacteriological cultures were typically performed before, during, and after therapy to confirm pathogen eradication and to detect the emergence of resistance or superinfection.[\[17\]](#)

Pharmacokinetic Studies:

- Subjects: Studies were conducted in healthy volunteers and in patients with varying degrees of renal function.[\[10\]](#)

- Dosing: Single and multiple doses were administered intravenously or intramuscularly.[11]
- Sampling: Serial blood and urine samples were collected at specified time points after drug administration.
- Analysis: Drug concentrations in serum and urine were determined using microbiological assays or high-performance liquid chromatography (HPLC).
- Modeling: Pharmacokinetic parameters were calculated using compartmental models, typically a two-compartment open body model.[10]

Safety Assessment:

- Patients were monitored for adverse reactions throughout the treatment period.
- Laboratory tests, including complete blood counts, liver function tests, and renal function tests, were performed at baseline and periodically during treatment to monitor for toxicity.
- Coagulation parameters, such as prothrombin time, were monitored due to the risk of hypoprothrombinemia.[5][6]

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